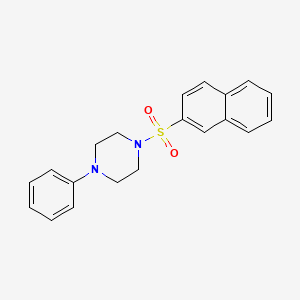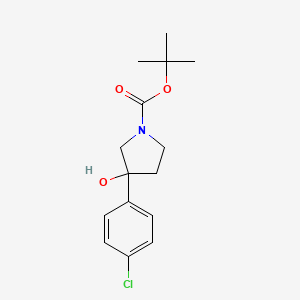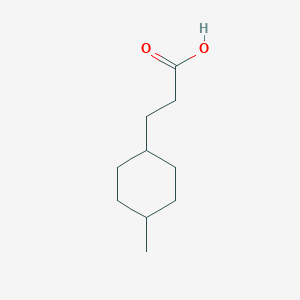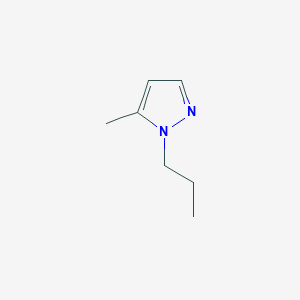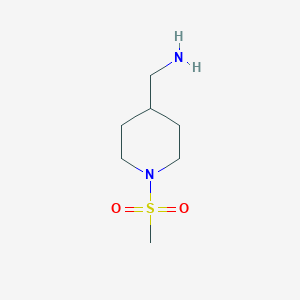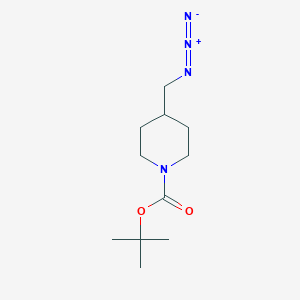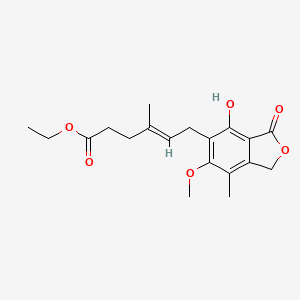
Mycophenolic acid ethyl ester
Vue d'ensemble
Description
Mycophenolic acid (MPA) is an immunosuppressant medication used to prevent rejection following organ transplantation and to treat autoimmune conditions such as Crohn’s disease and lupus . It is available either as an ester prodrug or as a sodium salt . Mycophenolate mofetil (MMF) is the 2-morpholinoethyl ester prodrug of MPA formulated to improve its bioavailability . Ethyl mycophenolate is a potential impurity found in commercial preparations of the mycophenolic acid prodrug mycophenolate mofetil .
Molecular Structure Analysis
The molecular formula of MPA is C17H20O6 . It is derived from carboxylic acids, where in an ester, the hydrogen in the -COOH group of the carboxylic acid is replaced by a hydrocarbon group .Physical And Chemical Properties Analysis
Esters, including MPA esters, have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Applications De Recherche Scientifique
-
Influenza A Virus Treatment
- Scientific Field: Virology
- Application Summary: Mycophenolic acid ethyl ester (MAE) has been studied for its anti-Influenza A virus (IAV) activity. It has been found to inhibit the replication of different IAV strains in vitro .
- Methods of Application: The anti-IAV activity of MAE was investigated both in vitro and in vivo. The compound was found to block some steps of IAV infection post adsorption .
- Results: MAE showed low cytotoxicity while inhibiting the replication of different IAV strains. It was found to activate the cellular Akt-mTOR-S6K pathway, which may contribute to its anti-viral effect .
-
Production in Penicillium brevicompactum
- Scientific Field: Microbiology
- Application Summary: Mycophenolic acid (MPA) is produced through Penicillium brevicompactum via optimized fermentation strategy .
- Methods of Application: The production was achieved by systematic process optimization under submerged fermentation. Single-factor test experiments, Box–Behnken design (BBD) experiments, and fermentation strategy were determined .
- Results: The MPA yield reached at 4748 ± 59 μg/mL. For fermentation strategy, MPA production was 58.1% higher than that initial fermentation condition without optimization .
-
Organ and Tissue Transplantation
- Scientific Field: Transplantation Medicine
- Application Summary: Mycophenolic acid (MPA) is used to prevent rejection after organ and tissue transplantation .
- Methods of Application: MPA is given by mouth or by injection into a vein. It comes as mycophenolate sodium and mycophenolate mofetil .
- Results: MPA has been found to be effective in preventing organ rejection following transplantation .
-
Anti-fungal Applications
- Scientific Field: Mycology
- Application Summary: MPA has been found to have anti-fungal properties .
- Methods of Application: The specific methods of application can vary depending on the context, but it generally involves the administration of MPA to the fungal infection .
- Results: MPA has been found to be effective in inhibiting the growth of certain fungi .
-
Anti-tumor Applications
- Scientific Field: Oncology
- Application Summary: MPA has been found to have anti-tumor properties .
- Methods of Application: The specific methods of application can vary depending on the context, but it generally involves the administration of MPA to the tumor .
- Results: MPA has been found to be effective in inhibiting the growth of certain tumors .
-
Anti-bacterial Applications
- Scientific Field: Microbiology
- Application Summary: MPA has been found to have anti-bacterial properties .
- Methods of Application: The specific methods of application can vary depending on the context, but it generally involves the administration of MPA to the bacterial infection .
- Results: MPA has been found to be effective in inhibiting the growth of certain bacteria .
-
Pharmaceutical Testing
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Mycophenolic acid ethyl ester is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Methods of Application: The specific methods of application can vary depending on the context, but it generally involves the use of Mycophenolic acid ethyl ester in various testing and calibration procedures .
- Results: The use of Mycophenolic acid ethyl ester in these applications helps ensure the quality and safety of pharmaceutical products, food and beverages, and other products .
-
Treatment of Autoimmune Diseases
- Scientific Field: Immunology
- Application Summary: Mycophenolic acid ethyl ester is used to treat autoimmune conditions such as Crohn’s disease and lupus .
- Methods of Application: It can be given by mouth or by injection into a vein .
- Results: Mycophenolic acid ethyl ester has been found to be effective in treating these autoimmune conditions .
-
Antineoplastic Drug
- Scientific Field: Oncology
- Application Summary: There is interest in the use of Mycophenolic acid ethyl ester as an antineoplastic drug .
- Methods of Application: The specific methods of application can vary depending on the context, but it generally involves the administration of Mycophenolic acid ethyl ester to the tumor .
- Results: The efficacy of Mycophenolic acid ethyl ester as an antineoplastic drug is yet to be established .
-
Influenza A Virus Treatment
- Scientific Field: Virology
- Application Summary: A marine-derived compound mycophenolic acid methyl ester (MAE) was intensively investigated both in vitro and in vivo for its anti-Influenza A virus (IAV) activity .
- Methods of Application: The results showed that MAE inhibited the replication of different influenza A virus strains in vitro with low cytotoxicity .
- Results: Oral treatment of MAE can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice .
-
Pharmaceutical Testing
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Mycophenolic acid ethyl ester is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Methods of Application: The specific methods of application can vary depending on the context, but it generally involves the use of Mycophenolic acid ethyl ester in various testing and calibration procedures .
- Results: The use of Mycophenolic acid ethyl ester in these applications helps ensure the quality and safety of pharmaceutical products, food and beverages, and other products .
-
Treatment of Autoimmune Diseases
- Scientific Field: Immunology
- Application Summary: Mycophenolic acid ethyl ester is used to treat autoimmune conditions such as Crohn’s disease and lupus .
- Methods of Application: It can be given by mouth or by injection into a vein .
- Results: Mycophenolic acid ethyl ester has been found to be effective in treating these autoimmune conditions .
-
Antineoplastic Drug
- Scientific Field: Oncology
- Application Summary: There is interest in the use of Mycophenolic acid ethyl ester as an antineoplastic drug .
- Methods of Application: The specific methods of application can vary depending on the context, but it generally involves the administration of Mycophenolic acid ethyl ester to the tumor .
- Results: The efficacy of Mycophenolic acid ethyl ester as an antineoplastic drug is yet to be established .
-
Influenza A Virus Treatment
- Scientific Field: Virology
- Application Summary: A marine-derived compound mycophenolic acid methyl ester (MAE) was intensively investigated both in vitro and in vivo for its anti-Influenza A virus (IAV) activity .
- Methods of Application: The results showed that MAE inhibited the replication of different influenza A virus strains in vitro with low cytotoxicity . MAE can mainly block some steps of IAV infection post adsorption .
- Results: Oral treatment of MAE can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice, and this was superior to the effect of oseltamivir .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-5-24-15(20)9-7-11(2)6-8-13-17(21)16-14(10-25-19(16)22)12(3)18(13)23-4/h6,21H,5,7-10H2,1-4H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWYKVMNNGRAOW-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113751 | |
| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Mycophenolate | |
CAS RN |
32483-51-5 | |
| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32483-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl mycophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxoisobenzofuran-5-yl)-4-methyl-4-hexenoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL MYCOPHENOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVL55R8LNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3125373.png)
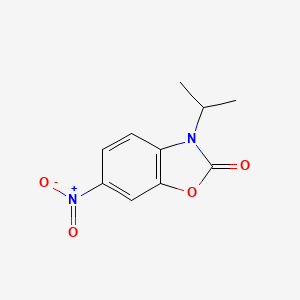
![4-hydrazinyl-3H-Imidazo[4,5-c]pyridine](/img/structure/B3125388.png)
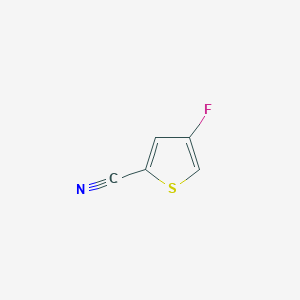

![4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one](/img/structure/B3125407.png)
![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)
![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)
